molecular formula C20H14ClN3O2S B2904491 1-(4-chlorophenyl)-2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone CAS No. 326881-86-1

1-(4-chlorophenyl)-2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone

Cat. No. B2904491
CAS RN: 326881-86-1
M. Wt: 395.86
InChI Key: GVZRCBDRLBCEMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C20H14ClN3O2S and its molecular weight is 395.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

The chemical compound under consideration is a part of broader research into the reactivity of furans and triazoles, which are crucial for synthesizing various heterocyclic compounds. For instance, the reaction of furans with trithiazyl trichloride has been explored for a new synthesis of isothiazoles, highlighting a novel ring opening of furans and a new synthesis pathway for isothiazoles. This process demonstrates the compound's role in facilitating regiospecific and high-yield synthesis of isothiazoles from furans, which is significant for synthesizing structurally diverse heterocycles with potential biological activities (Duan, Perrins, & Rees, 1997).

Biological Evaluation and Docking Studies

The compound also has implications in biological evaluations and molecular docking studies. Novel pyrazoline derivatives, including the furan-2-yl and phenyl moieties, have been synthesized and assessed for their anti-inflammatory and antibacterial properties. These studies demonstrate the compound's utility in developing new therapeutic agents with potential anti-inflammatory and antibacterial activities. Molecular docking results, alongside biological data, suggest that these compounds may serve as molecular templates for future drug development, emphasizing the compound's significance in medicinal chemistry research (Ravula, Babu, Manich, Rika, Chary, & Ch, Ra, 2016).

Antimicrobial and Antitubercular Activities

Furthermore, the compound is part of research into chalcones and acetyl pyrazoline derivatives comprising the furan nucleus, evaluated for their antibacterial, antifungal, and antitubercular activities. This research highlights the compound's relevance in discovering new antitubercular agents, contributing to the ongoing search for more effective treatments for tuberculosis, a major global health concern (Bhoot, Khunt, & Parekh, 2011).

properties

IUPAC Name

1-(4-chlorophenyl)-2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O2S/c21-15-10-8-14(9-11-15)17(25)13-27-20-23-22-19(18-7-4-12-26-18)24(20)16-5-2-1-3-6-16/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZRCBDRLBCEMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Cl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.